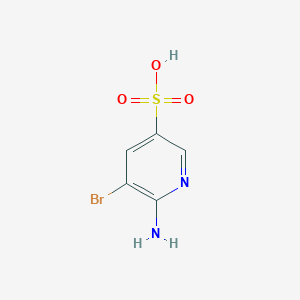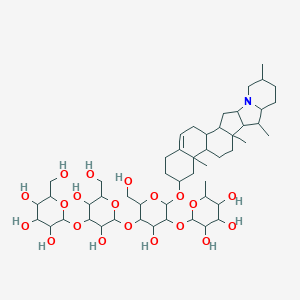
Hyacinthoside
説明
Hyacinthoside is a natural compound that belongs to the family of flavonoids. It is found in plants such as Hyacinthus orientalis L. and possesses various biological activities. Hyacinthoside has been studied extensively for its potential therapeutic applications in various diseases.
科学的研究の応用
Biodegradable Nanocomposites : Water hyacinth cellulose nanofibers are used in biodegradable nanocomposites applicable in drug delivery, ligament substitutes, filtration, water purification, and flexible optical displays in electronics (Marimuthu & Atmakuru, 2012).
Phytoremediation : It is effective in phytoremediation, removing heavy metals, organic, and inorganic pollutants in wastewater and developing useful byproducts like animal and fish feed, energy for power plants, ethanol, biogas, and compost (Rezania et al., 2015).
Pollutant Biodegradation : This plant significantly reduces naphthalene concentration in water, showing considerable contribution to the biodegradation process of pollutants (Nesterenko-Malkovskaya et al., 2012).
Medical Applications : Extracts from S. hyacinthoides (related to hyacinth) display anthelmintic, antibacterial, antifungal, and antioxidant activities, beneficial for various medical conditions (Maroyi, 2019).
Heavy Metal Removal : Hyacinth root can remove Pb(II) ions from aqueous solutions, useful in environmental remediation (Mitra et al., 2014).
Bioplastic Production : It is a promising material for producing bioplastics, offering environmental and community benefits (Duruin et al., 2021).
Textile Effluent Treatment : Useful in treating textile effluents, reducing dyestuffs, heavy metals, and other parameters (Priya & Selvan, 2017).
Closed Ecological Systems : It has applications in water and air recycling in closed systems, and other uses like animal feed, methane source, fertilizer, and compost (Gupta, 1982).
Biodegradable Boards : Water hyacinth bio-boards are used in packaging, seedling pots, mulching, or insulating materials due to their strong mechanical properties (Rahmawati et al., 2018).
Dye Removal : Hyacinth-derived activated carbon with nickel nanoparticles can be used for dye removal of methylene blue (Elazab et al., 2021).
Contaminant Removal : It efficiently removes various heavy metals from industrial wastewater effluents (Huynh et al., 2021).
Pollutant Removal in Artificial Photosynthesis Chamber : Effective in removing Cr(VI) and phenol from single and binary solutions (Gupta & Balomajumder, 2015).
Copper Uptake in Polluted Water : Suitable for phytoremediation of highly contaminated sites by accumulating copper (Melignani et al., 2015).
Wastewater Quality Improvement : Treats domestic wastewater, achieving significant nutrient removal (Rezania et al., 2016).
Bioethanol Production : A research study achieved significant ethanol yield using yeast Pachysolen tannophilus from water hyacinth (Manivannan & Narendhirakannan, 2014).
Herbicide Control Efficiency : Testing various herbicides for efficient control of water hyacinth plants (Cardoso et al., 2003).
Herbicide Application in Eichhornia crassipes Control : Using thick droplets in diquat application provides effective control (Almeida et al., 2016).
特性
IUPAC Name |
2-[5-[3,5-dihydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-[(10,14,16,20-tetramethyl-22-azahexacyclo[12.10.0.02,11.05,10.015,23.017,22]tetracos-4-en-8-yl)oxy]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H83NO20/c1-20-6-11-28-21(2)33-29(52(28)16-20)14-27-25-10-8-23-7-9-24(15-51(23,5)26(25)12-13-50(27,33)4)66-49-45(72-46-39(61)37(59)34(56)22(3)65-46)41(63)43(32(19-55)69-49)70-48-42(64)44(36(58)31(18-54)68-48)71-47-40(62)38(60)35(57)30(17-53)67-47/h8,20-22,24-49,53-64H,6-7,9-19H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWOFBPVWYQZKFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C3C(N2C1)CC4C3(CCC5C4CC=C6C5(CC(CC6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)OC9C(C(C(C(O9)CO)O)O)O)O)O)OC1C(C(C(C(O1)C)O)O)O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H83NO20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10908023 | |
| Record name | Solanid-5-en-2-yl 6-deoxyhexopyranosyl-(1->2)-[hexopyranosyl-(1->3)hexopyranosyl-(1->4)]hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10908023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1030.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hyacinthoside | |
CAS RN |
102728-60-9 | |
| Record name | Hyacinthoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102728609 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Solanid-5-en-2-yl 6-deoxyhexopyranosyl-(1->2)-[hexopyranosyl-(1->3)hexopyranosyl-(1->4)]hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10908023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



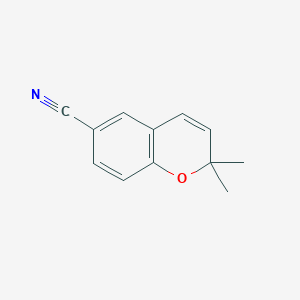
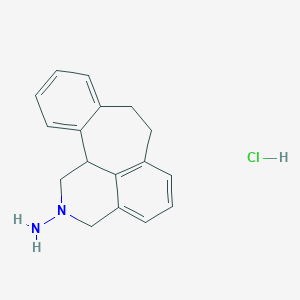
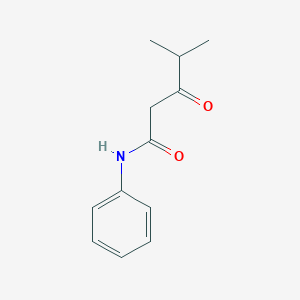
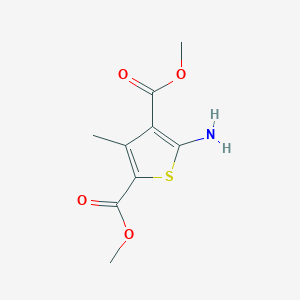
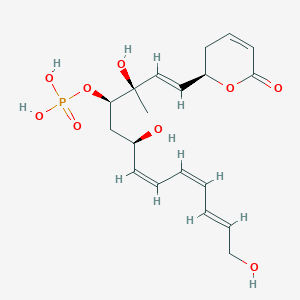
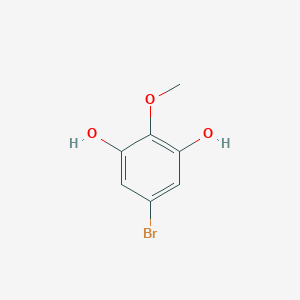
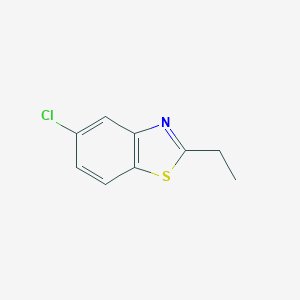
![(6-{2-[2-(4-Fluoro-phenyl)-4-(2-hydroxy-phenylcarbamoyl)-5-isopropyl-3-phenyl-d5-pyrrol-1-yl]-ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)-acetic Acid, tert-Butyl Ester](/img/structure/B16973.png)
![Tert-butyl 2-[(4R,6R)-6-[2-[2-(4-fluorophenyl)-4-[(4-hydroxyphenyl)carbamoyl]-3-(2,3,4,5,6-pentadeuteriophenyl)-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B16974.png)
![(6-{2-[3-(2-Benzyloxy-phenylcarbamoyl)-5-(4-fluoro-phenyl)-2-isopropyl-4-phenyl-d5-pyrrol-1-yl]-ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)-acetic Acid, tert-Butyl Ester](/img/structure/B16977.png)
![(6-{2-[3-(4-Benzyloxy-phenylcarbamoyl)-5-(4-fluoro-phenyl)-2-isopropyl-4-phenyl-d5-pyrrol-1-yl]-ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)-acetic Acid, tert-Butyl Ester](/img/structure/B16978.png)
![2-[2-(4-Fluorophenyl)-2-oxo-1-phenyl-d5-ethyl]-4-methyl-3-oxo-pentanoic Acid, (2-Benzyloxy-phenyl)-amide](/img/structure/B16979.png)
![2-[2-(4-Fluorophenyl)-2-oxo-1-phenyl-d5-ethyl]-4-methyl-3-oxo-pentanoic Acid, (4-Benzyloxy-phenyl)-amide](/img/structure/B16980.png)
